molecular formula C5H4N2O3S B7721647 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid

4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid

Cat. No.: B7721647
M. Wt: 172.16 g/mol
InChI Key: ISOQUWRYYNKKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group at the 6-position and a sulfanyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiouracil with chloroacetic acid under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or the interaction with nucleic acids. For example, some derivatives have been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial RNA processing . This inhibition can lead to the disruption of bacterial protein synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQUWRYYNKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.